Cas no 2229643-56-3 (4-(5-phenylthiophen-2-yl)but-3-en-2-amine)
4-(5-phenylthiophen-2-yl)but-3-en-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-(5-phenylthiophen-2-yl)but-3-en-2-amine
- EN300-1876802
- 2229643-56-3
-
- Inchi: 1S/C14H15NS/c1-11(15)7-8-13-9-10-14(16-13)12-5-3-2-4-6-12/h2-11H,15H2,1H3/b8-7+
- InChI Key: HGDBRDUVHYSYLB-BQYQJAHWSA-N
- SMILES: S1C(=CC=C1C1C=CC=CC=1)/C=C/C(C)N
Computed Properties
- Exact Mass: 229.09252066g/mol
- Monoisotopic Mass: 229.09252066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 54.3Ų
4-(5-phenylthiophen-2-yl)but-3-en-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1876802-0.05g |
4-(5-phenylthiophen-2-yl)but-3-en-2-amine |
2229643-56-3 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1876802-0.1g |
4-(5-phenylthiophen-2-yl)but-3-en-2-amine |
2229643-56-3 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1876802-0.25g |
4-(5-phenylthiophen-2-yl)but-3-en-2-amine |
2229643-56-3 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1876802-0.5g |
4-(5-phenylthiophen-2-yl)but-3-en-2-amine |
2229643-56-3 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1876802-1.0g |
4-(5-phenylthiophen-2-yl)but-3-en-2-amine |
2229643-56-3 | 1g |
$1515.0 | 2023-06-03 | ||
| Enamine | EN300-1876802-2.5g |
4-(5-phenylthiophen-2-yl)but-3-en-2-amine |
2229643-56-3 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1876802-5.0g |
4-(5-phenylthiophen-2-yl)but-3-en-2-amine |
2229643-56-3 | 5g |
$4391.0 | 2023-06-03 | ||
| Enamine | EN300-1876802-10.0g |
4-(5-phenylthiophen-2-yl)but-3-en-2-amine |
2229643-56-3 | 10g |
$6512.0 | 2023-06-03 | ||
| Enamine | EN300-1876802-1g |
4-(5-phenylthiophen-2-yl)but-3-en-2-amine |
2229643-56-3 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1876802-5g |
4-(5-phenylthiophen-2-yl)but-3-en-2-amine |
2229643-56-3 | 5g |
$2858.0 | 2023-09-18 |
4-(5-phenylthiophen-2-yl)but-3-en-2-amine Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 4-(5-phenylthiophen-2-yl)but-3-en-2-amine
4-(5-Phenylthiophen-2-yl)but-3-en-2-amine (CAS 2229643-56-3): A Versatile Building Block in Organic Synthesis
The compound 4-(5-phenylthiophen-2-yl)but-3-en-2-amine (CAS 2229643-56-3) has emerged as an important intermediate in modern organic chemistry and materials science. This thiophene-based amine derivative combines the unique electronic properties of the phenylthiophene moiety with the reactivity of an unsaturated amine functional group, making it particularly valuable for pharmaceutical research and advanced material development.
Recent studies highlight the growing interest in thiophene-containing compounds like 4-(5-phenylthiophen-2-yl)but-3-en-2-amine due to their remarkable optoelectronic properties. Researchers are actively investigating its potential applications in organic semiconductors, where its conjugated system and amine functionality offer tunable electronic characteristics. The compound's CAS 2229643-56-3 has become a frequent search term among chemists exploring novel heterocyclic building blocks for drug discovery and material science applications.
The molecular structure of 4-(5-phenylthiophen-2-yl)but-3-en-2-amine features several interesting characteristics. The thiophene ring provides excellent π-conjugation, while the phenyl substituent enhances molecular stability. The but-3-en-2-amine chain introduces both nucleophilic and electrophilic reactivity sites, allowing for diverse chemical transformations. This combination makes CAS 2229643-56-3 particularly valuable for constructing complex molecular architectures in medicinal chemistry.
In pharmaceutical research, 4-(5-phenylthiophen-2-yl)but-3-en-2-amine serves as a key precursor for various bioactive molecules. Its structural features are being explored in the development of kinase inhibitors and GPCR modulators, addressing current therapeutic needs in oncology and neurological disorders. The compound's amine functionality allows for easy derivatization, making it adaptable for structure-activity relationship studies in drug discovery programs.
The synthesis of CAS 2229643-56-3 typically involves palladium-catalyzed cross-coupling reactions, reflecting the growing importance of transition metal catalysis in modern organic synthesis. Recent advances in green chemistry approaches have focused on optimizing the production of 4-(5-phenylthiophen-2-yl)but-3-en-2-amine using more sustainable catalysts and solvents, responding to the pharmaceutical industry's demand for environmentally friendly processes.
Material scientists have taken particular interest in 4-(5-phenylthiophen-2-yl)but-3-en-2-amine for its potential in organic electronics. The compound's conjugated system shows promise for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. Its thiophene-phenyl core contributes to charge transport properties, while the amine group offers sites for further functionalization to tune material performance.
Analytical characterization of CAS 2229643-56-3 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's high purity and structural integrity, which are critical for research applications. Recent publications have highlighted novel analytical approaches to study the conformational dynamics of 4-(5-phenylthiophen-2-yl)but-3-en-2-amine in solution and solid states.
The commercial availability of 4-(5-phenylthiophen-2-yl)but-3-en-2-amine has increased significantly in recent years, reflecting growing demand from both academic and industrial researchers. Suppliers typically offer CAS 2229643-56-3 in various quantities, with purity levels suitable for different research applications. Proper storage conditions, typically under inert atmosphere at low temperatures, help maintain the compound's stability over extended periods.
Safety considerations for handling 4-(5-phenylthiophen-2-yl)but-3-en-2-amine follow standard laboratory protocols for amine-containing compounds. While not classified as highly hazardous, appropriate personal protective equipment is recommended when working with CAS 2229643-56-3, including gloves and eye protection. Material safety data sheets provide detailed handling instructions for this thiophene derivative in research settings.
Future research directions for 4-(5-phenylthiophen-2-yl)but-3-en-2-amine include exploring its potential in asymmetric synthesis and as a ligand in coordination chemistry. The compound's chiral amine center offers opportunities for developing enantioselective catalysts, while its thiophene moiety could facilitate novel metal-organic frameworks. These applications position CAS 2229643-56-3 as a compound of continuing interest in both academic and industrial chemistry.
The patent landscape reveals growing intellectual property activity surrounding derivatives of 4-(5-phenylthiophen-2-yl)but-3-en-2-amine, particularly in pharmaceutical and materials science applications. This trend underscores the compound's commercial potential and the research community's recognition of its versatility as a molecular building block for innovative technologies.
In conclusion, 4-(5-phenylthiophen-2-yl)but-3-en-2-amine (CAS 2229643-56-3) represents a valuable addition to the toolkit of synthetic chemists and materials scientists. Its unique combination of structural features and reactivity continues to inspire novel applications across multiple disciplines, from medicinal chemistry to advanced materials development. As research progresses, this thiophene-amine hybrid compound is likely to play an increasingly important role in addressing current scientific and technological challenges.
2229643-56-3 (4-(5-phenylthiophen-2-yl)but-3-en-2-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)